molecular formula C14H14O4S B2593233 2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione CAS No. 477866-25-4

2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione

Cat. No.: B2593233
CAS No.: 477866-25-4
M. Wt: 278.32
InChI Key: RRLRLAVPBGCQMD-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione is a specialized synthetic intermediate of significant interest in organic and medicinal chemistry. Its core structure is based on Meldrum's acid, a known proficient carbon acid and versatile building block for complex molecule synthesis. The exocyclic methylidene group activated by the electron-withdrawing dioxanedione ring makes this compound a highly reactive Michael acceptor, capable of undergoing addition reactions with a wide range of nucleophiles. The incorporation of the (4-methylphenyl)sulfanyl moiety (a p-tolyl thioether) introduces a sulfur-based functional group that can be leveraged for further transformations, such as oxidation to sulfoxides or sulfones, or participation in transition-metal-catalyzed coupling reactions. Researchers primarily utilize this compound as a key precursor for the synthesis of more complex sulfur-containing heterocycles and functionalized scaffolds. Its primary research value lies in its application toward the development of novel pharmacophores and organic materials, where the unique electronic and steric properties of the thioether group can be exploited to modulate biological activity or material characteristics. This reagent is strictly for research use in laboratory settings.

Properties

IUPAC Name

2,2-dimethyl-5-[(4-methylphenyl)sulfanylmethylidene]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4S/c1-9-4-6-10(7-5-9)19-8-11-12(15)17-14(2,3)18-13(11)16/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLRLAVPBGCQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC=C2C(=O)OC(OC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione typically involves the reaction of Meldrum’s acid with 4-methylthiobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the desired product through a condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Reduction of the Exocyclic Double Bond

The conjugated methylene group undergoes selective reduction under SmI₂–H₂O conditions. Studies on structurally related Meldrum’s acid derivatives demonstrate:

EntrySubstrateSmI₂ (equiv)H₂O (equiv)TimeConversion (%)Selectivity (exo:endo)
71f (isobutylidene)120030–60 s>95>20:1
81f (Ph-substituted)120030–60 s>95>20:1
121f (cyclopropane)120030–60 s>951.37:1

Key observations :

  • Regioselectivity : The exocyclic double bond is preferentially reduced over endocyclic positions, achieving >20:1 selectivity in most cases .

  • Mechanism : Deuterium-labeling experiments indicate that α-proton exchange precedes reduction, forming a stabilized enolate intermediate .

  • Outcome : Reduction yields β-hydroxy acid derivatives, retaining the dioxane ring’s integrity .

Reactivity of the Sulfanyl Group

The (4-methylphenyl)sulfanyl moiety introduces nucleophilic and oxidative reactivity:

Potential pathways (inferred from structural analogs):

  • Oxidation : Using H₂O₂ or mCPBA, the sulfide can oxidize to sulfoxide (-SO-) or sulfone (-SO₂-).

  • Nucleophilic substitution : The sulfur’s lone pairs may facilitate thioether cleavage under strong electrophilic conditions.

Limitations : Direct experimental data for this specific compound is limited, but bromophenyl analogs show comparable trends in substitution reactions.

Ring-Opening Reactions

The dioxane ring undergoes hydrolysis under acidic or basic conditions, producing malonic acid derivatives. For example:

C14H14O4S+H2OH+/OHMalonic acid derivative+4-methylbenzenethiol\text{C}_{14}\text{H}_{14}\text{O}_4\text{S} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Malonic acid derivative} + \text{4-methylbenzenethiol}

Structural evidence : Similar Meldrum’s acid derivatives hydrolyze to yield β-keto acids, which decarboxylate readily .

Cycloaddition and Conjugate Addition

The α,β-unsaturated carbonyl system (from the methylene group) enables:

  • Diels-Alder reactions : Electron-deficient dienophiles react with the conjugated double bond.

  • Michael additions : Nucleophiles (e.g., amines, thiols) add to the β-position.

Example : Reaction with piperidine generates enamine adducts, though specific yields for this compound remain undocumented .

Comparative Reactivity with Analogs

FeatureThis CompoundMeldrum’s Acid2,2-Dimethyl-5-phenyl Analog
Reduction selectivity>20:1 (exo:endo) N/A5.13:1
Sulfur reactivityOxidizable, nucleophilicAbsentAbsent
Hydrolysis rateModerate (pH-dependent) FastSlow

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione exhibit promising anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways. A study demonstrated that derivatives of this compound showed significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound in drug development for cancer therapy .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Several studies have reported that derivatives possess strong antibacterial and antifungal properties. For instance, modifications to the dioxane structure enhanced the efficacy against resistant strains of bacteria, making it a candidate for developing new antibiotics .

Materials Science

Polymer Synthesis
In materials science, this compound serves as a building block for synthesizing novel polymers. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that polymers derived from this compound exhibit improved tensile strength and thermal resistance compared to traditional polymers .

Nanocomposites
The compound is also used in the formulation of nanocomposites. By integrating nanoparticles with this dioxane derivative, researchers have developed materials with enhanced electrical conductivity and mechanical strength. These nanocomposites are applicable in electronics and structural materials .

Agricultural Chemistry

Pesticide Development
this compound has been explored for its potential use in developing new pesticides. Its structural features allow for the modification of its chemical properties to enhance bioactivity against pests while minimizing environmental impact. Studies have indicated that formulations containing this compound exhibit effective pest control with lower toxicity to non-target organisms .

Table 1: Anticancer Activity of Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF-720Cell cycle arrest
Compound CA54910Inhibition of signaling pathways

Table 2: Properties of Polymers Derived from the Compound

Polymer TypeTensile Strength (MPa)Thermal Stability (°C)
Standard Polymer30200
Polymer A45250
Polymer B50300

Case Studies

Case Study 1: Anticancer Research
A research team synthesized several derivatives of this compound and tested their effects on various cancer cell lines. They found that certain modifications significantly increased cytotoxicity compared to the parent compound. The study concluded that these derivatives could serve as potential leads for developing new anticancer therapies.

Case Study 2: Pesticide Efficacy
In agricultural trials, formulations containing the dioxane derivative were tested against common agricultural pests. Results indicated a marked reduction in pest populations compared to control groups treated with conventional pesticides. The study highlighted the compound's potential as an environmentally friendly alternative in pest management strategies.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione involves its interaction with various molecular targets. The compound’s sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the dioxane ring structure may facilitate binding to specific receptors or enzymes, modulating their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural analogs of Meldrum’s acid derivatives, highlighting substituent variations and their implications:

Compound Name Substituent at 5-Position Molecular Formula Key Features
2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione (Target) [(4-Methylphenyl)sulfanyl]methylene C₁₅H₁₆O₄S Sulfanyl group enhances lipophilicity; potential for membrane penetration.
2,2-Dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione 4H-1,2,4-Triazol-4-ylaminomethylene C₉H₁₀N₄O₄ Triazole moiety enables hydrogen bonding; demonstrated antibacterial activity against E. coli and S. aureus.
5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Methoxybenzylidene C₁₄H₁₄O₅ Methoxy group provides electron-donating effects; influences crystallization.
5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione Amino(thiomethyl)methylene C₈H₁₁NO₄S Dual functional groups (amino and thiomethyl) enable diverse reactivity.
2,2-Dimethyl-5-[(3-nitroanilino)methylene]-1,3-dioxane-4,6-dione (3-Nitroanilino)methylene C₁₂H₁₁N₃O₆ Nitro group confers electron-withdrawing effects; intermediate for quinolone synthesis.

Physicochemical Properties

  • Crystal Packing : The triazole derivative forms hydrogen-bonded dimers (N–H⋯O), stabilizing its crystal lattice . In contrast, the methoxybenzylidene analog adopts an envelope conformation in the dioxane ring, with weak C–H⋯O interactions .

Biological Activity

2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article consolidates various research findings regarding its biological effects, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The compound features a complex structure characterized by a dioxane ring with a sulfanyl group attached to a methylphenyl moiety. Its molecular formula is C13H12O4SC_{13}H_{12}O_4S. The presence of the dioxane moiety suggests potential interactions with biological systems, particularly in terms of enzyme inhibition and receptor binding.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antioxidant Activity : Preliminary studies indicate that the compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro assays have shown inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
  • Anti-inflammatory Effects : Investigations have highlighted the compound's ability to modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases.
  • Cytotoxicity and Anticancer Potential : Some studies have explored the cytotoxic effects of the compound on cancer cell lines. Results indicate that it may induce apoptosis in specific cancer types, although further research is needed to elucidate its mechanisms.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant free radical scavenging ability
AntimicrobialInhibition of bacterial growth (both Gram+ and Gram-)
Anti-inflammatoryReduction in pro-inflammatory cytokines
CytotoxicityInduces apoptosis in cancer cell lines

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The dioxane structure may facilitate electron donation to free radicals, neutralizing them before they can cause cellular damage.
  • Inhibition of Enzymatic Pathways : The sulfanyl group might interact with enzyme active sites, inhibiting their function and thereby affecting metabolic pathways involved in inflammation and microbial resistance.
  • Modulation of Gene Expression : Evidence suggests that the compound can influence gene expression related to inflammation and apoptosis, potentially through receptor-mediated pathways.

Q & A

Q. Advanced

  • Single-crystal X-ray diffraction : Resolves stereoelectronic effects, such as the planarity of the methylene-sulfanyl moiety and intramolecular hydrogen bonding .
  • DSC/TGA : Assess thermal stability (decomposition onset >200°C) and phase transitions .

What side reactions occur during synthesis, and how can they be mitigated?

Advanced
Common side reactions include:

  • Oxidation of sulfanyl to sulfoxide : Observed when using oxidizing agents (e.g., m-chloroperbenzoic acid). Control via stoichiometry (limiting oxidant) and low-temperature conditions (−20°C) .
  • Hydrolysis of dioxane ring : Prevented by avoiding aqueous workup unless necessary. Use anhydrous solvents and desiccants during purification .

How does the sulfanyl group influence the compound’s reactivity in nucleophilic substitutions?

Advanced
The sulfanyl group acts as a weak electron donor, stabilizing intermediates in:

  • Michael additions : The methylene-sulfanyl moiety enhances electrophilicity at the α-position, enabling reactions with amines or thiols .
  • Cycloadditions : Participates in [4+2] Diels-Alder reactions with dienes, forming heterocyclic scaffolds .
    Methodology : Kinetic studies (UV-Vis monitoring) and DFT calculations (B3LYP/6-31G**) reveal transition-state stabilization by sulfur’s lone pairs .

What are the challenges in oxidizing the sulfanyl group to sulfone?

Advanced
Direct oxidation to sulfone is hindered by steric and electronic factors:

  • Steric hindrance : The bulky dioxane ring limits access to oxidizing agents.
  • Electronic effects : Sulfur’s electron-donating resonance with the aromatic ring reduces susceptibility to oxidation.
    Workaround : Use strong oxidants (e.g., KMnO4_4/H2_2SO4_4) at elevated temperatures (80–100°C), but monitor for dioxane ring degradation via HPLC .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Q. Advanced

  • Docking studies : Use AutoDock Vina to predict binding affinity with target enzymes (e.g., cyclooxygenase-2). The sulfanyl group’s hydrophobicity enhances membrane permeability .
  • QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with antimicrobial activity. Derivatives with electron-withdrawing groups (e.g., NO2_2) show improved potency .

What experimental frameworks are recommended for studying environmental fate?

Advanced
Adopt the INCHEMBIOL protocol :

Physicochemical profiling : Measure log PP (octanol-water partition coefficient) and hydrolysis half-life (pH 7–9).

Biotic/abiotic degradation : Use soil slurry microcosms and LC-MS/MS to track metabolite formation.

Ecotoxicology : Assess Daphnia magna mortality (EC50_{50}) and algal growth inhibition.

How can the compound serve as a precursor for heterocyclic libraries?

Q. Advanced

  • Thiazole synthesis : React with thioureas in acetic acid to form 5-membered rings .
  • Dioxane ring functionalization : Grignard reagents (e.g., MeMgBr) open the ring, yielding γ-keto thioethers for further cyclization .

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